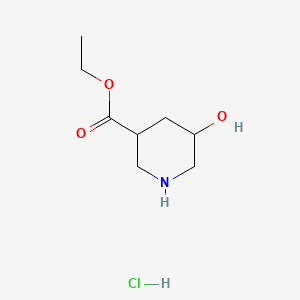

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

化学反应分析

Types of Reactions

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Role as an Intermediate

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of pharmaceutical compounds that target the central nervous system. Its unique structural features allow it to participate in reactions that lead to the formation of biologically active molecules. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for creating more complex bioactive molecules. Researchers utilize it to synthesize various piperidine derivatives, which can exhibit diverse biological activities. The presence of both hydroxyl and carboxylate functional groups enhances its reactivity, facilitating multiple synthetic pathways .

Biological Studies

Enzyme Inhibition and Receptor Modulation

this compound has been investigated for its biological activity, particularly regarding its potential as an enzyme inhibitor or receptor modulator. Studies have indicated that derivatives of this compound can significantly inhibit enzymes involved in inflammatory pathways, such as lipoxygenase . Additionally, it may modulate receptor activity, impacting various physiological processes.

Industrial Applications

Production of Specialty Chemicals

Beyond its applications in pharmaceuticals and research, this compound is also utilized in the production of specialty chemicals and materials. This includes its use in the development of polymers and resins, showcasing its versatility in industrial applications.

Research Findings

Recent research has underscored various aspects of this compound:

- Inhibition Studies : Derivatives have shown significant inhibition against enzymes involved in inflammatory pathways.

- Pharmacological Potential : Promising results have been observed regarding modulation of neurotransmitter systems.

- Synthesis and Characterization : Various synthetic routes have been developed for efficient production, allowing further exploration of biological properties .

作用机制

The mechanism of action of Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules .

相似化合物的比较

Similar Compounds

Ethyl 5-hydroxypiperidine-3-carboxylate: The non-hydrochloride form of the compound.

5-Hydroxypiperidine-3-carboxylic acid: The parent acid form.

Piperidine derivatives: Compounds with similar piperidine ring structures.

Uniqueness

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .

生物活性

Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential applications in synthesizing pharmaceutical agents, particularly those targeting antibiotic resistance. This article delves into the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and its role in drug development.

Overview of the Compound

This compound is primarily recognized as a precursor in the synthesis of Avibactam, a β-lactamase inhibitor effective against various antibiotic-resistant bacteria. The compound's structure features a hydroxyl group at the 5-position of the piperidine ring, which is crucial for its biological activity and reactivity in synthetic pathways.

The biological activity of this compound largely stems from its ability to modulate enzyme activity through interactions with molecular targets. The presence of hydroxyl and carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the function of enzymes and receptors involved in various biological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition is critical for restoring the efficacy of existing antibiotics against resistant strains.

- Receptor Modulation : It may interact with specific receptors, although detailed studies on receptor targets are still ongoing.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives. Below is a summary table comparing structural features and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H14ClN1O3 | Hydroxyl group at position 5; precursor for Avibactam synthesis |

| Ethyl piperidine-3-carboxylate | C8H15NO2 | Lacks hydroxyl group at position 5 |

| N-Methylpiperidine | C6H13N | Contains nitrogen but lacks carboxylic acid |

| Piperidin-4-ol | C5H11NO | Hydroxyl group at position 4 instead of 5 |

Biological Activity Studies

Recent studies have indicated that while this compound itself may not exhibit direct biological activity, it plays a crucial role in synthesizing compounds with significant pharmacological effects. For example, its transformation into Avibactam has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Studies

- Avibactam Synthesis : Research demonstrated that derivatives synthesized from this compound effectively inhibited β-lactamases in clinical isolates of Escherichia coli and Klebsiella pneumoniae, showcasing its application in combating antibiotic resistance.

- Antimicrobial Activity : In vitro studies have shown that compounds derived from this precursor exhibit potent antibacterial activities against multidrug-resistant strains, reinforcing the importance of this compound in developing new therapeutic agents .

属性

IUPAC Name |

ethyl 5-hydroxypiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h6-7,9-10H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVQOMMLLFCEEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CNC1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693851 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207194-49-7 | |

| Record name | Ethyl 5-hydroxypiperidine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。